molecular formula C16H28ClN3O3 B13756381 Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride CAS No. 57803-57-3

Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride

Cat. No.: B13756381
CAS No.: 57803-57-3
M. Wt: 345.9 g/mol
InChI Key: MVXWWXUKRGWSLU-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride, is a chemically modified derivative of isonicotinic acid (pyridine-4-carboxylic acid). The compound features dibutoxy substituents at the 2- and 6-positions of the pyridine ring, a 2,2-dimethylhydrazide functional group, and a hydrochloride salt. The hydrochloride salt improves solubility in polar solvents, which is critical for bioavailability .

Properties

CAS No.

57803-57-3

Molecular Formula

C16H28ClN3O3

Molecular Weight

345.9 g/mol

IUPAC Name

[(2,6-dibutoxypyridine-4-carbonyl)amino]-dimethylazanium;chloride

InChI

InChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H

InChI Key

MVXWWXUKRGWSLU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Esterification of Isonicotinic Acid Derivatives

The initial step involves the esterification of isonicotinic acid derivatives to form esters suitable for subsequent hydrazide formation. This is typically carried out by reacting isonicotinic acid with an alcohol (such as butanol) in the presence of an acylating agent or catalyst.

  • The reaction conditions often require controlled temperature and solvent systems to ensure high purity and yield.
  • Esterification can be performed using conventional methods such as reflux in alcohol solvents with acid catalysts or by using acyl chlorides.

Hydrazinolysis to Form Hydrazide

The ester intermediate is then subjected to hydrazinolysis by reacting with hydrazine hydrate to form the hydrazide derivative.

  • This reaction is often done in aqueous or mixed solvent systems (water, alcohols, ethers) to improve solubility and reaction kinetics.
  • Typical reaction temperatures range from 60°C to 100°C.
  • Reaction times vary from 0.5 to 8 hours depending on solvent and scale.
  • The molar ratio of hydrazine hydrate to ester is carefully controlled (usually around 1:1.4 to 1:3) to optimize yield and minimize side reactions.

Example from Patent CN111138354A:

  • Isonicotinic acid ethyl ester hydrochloride is dissolved in purified water.
  • Sodium carbonate solution is added to neutralize and adjust pH to 7-8.
  • Hydrazine hydrate (80%) is added dropwise.
  • The mixture is heated to 60-100°C and maintained for 0.5-4 hours.
  • Low-boiling solvents are distilled off during reaction.
  • After cooling, the product is filtered, washed with ethanol, and dried.
  • Yield: ~81.6%, Purity: ~99% (crude isonicotinic hydrazide).

Formation of Hydrochloride Salt

The free hydrazide is converted to its hydrochloride salt by treatment with alcoholic hydrogen chloride solutions (methanol, ethanol, or isopropanol solutions of HCl).

  • Ether reagents such as methyl tert-butyl ether, isopropyl ether, or diethyl ether are used to facilitate precipitation and purification.
  • The salt formation improves stability and handling properties of the compound.

Reaction Conditions and Solvent Systems

Step Solvent(s) / Reagent(s) Temperature (°C) Time (hours) Notes
Esterification Alcohol (e.g., butanol), acylating agent Reflux (~110-170) 10-30 Use of aromatic hydrocarbons as diluents
Hydrazinolysis Water, hydrazine hydrate, sodium carbonate 60-100 0.5-8 Controlled pH 7-8, distillation of solvents during reaction
Hydrochloride formation Alcoholic HCl (methanol, ethanol, isopropanol), ether reagents Ambient to reflux Variable Ether aids in precipitation and purification

Alternative Preparation Approach: Direct Hydrazonium Salt Formation and Reflux

An older but effective method involves first preparing the hydrazonium salt of isonicotinic acid by reacting isonicotinic acid with hydrazine hydrate in ethanol, followed by reflux with a mixture of solvents such as n-butyl alcohol and toluene.

  • The reaction is monitored by the water evolved during condensation.
  • After reflux (typically 16-20 hours at 130-160°C), solvents are distilled off.
  • The residue is extracted with ethanol, filtered, and crystallized to yield the hydrazide.

Purification and Yield

  • Crude hydrazide is purified by recrystallization from ethanol and water mixtures.
  • Typical melting points of purified isonicotinic acid hydrazide are around 170-173°C.
  • Yields reported range from 78% to 82% with purity above 99% after purification.
  • Recovery of unreacted isonicotinic acid from mother liquors is possible, enhancing overall process economy.

Summary Table of Key Preparation Methods

Method Starting Material Reaction Type Solvents/Reagents Temp (°C) Time (h) Yield (%) Purity (%) Reference
Esterification + Hydrazinolysis Isonicotinic acid, alcohol Esterification + hydrazinolysis Alcohols (butanol, ethanol), hydrazine hydrate, water, sodium carbonate 60-100 0.5-8 78-82 ~99
Hydrazonium salt reflux Isonicotinic acid, hydrazine hydrate Salt formation + reflux Ethanol, n-butyl alcohol, toluene 130-160 16-20 60-70* High

*Yield lower than modern methods but still effective.

Expert Commentary and Perspectives

  • The use of direct hydrazinolysis of esters is favored industrially due to better control over reaction parameters and higher purity.
  • The presence of impurities such as 2-picolinic acid in raw isonicotinic acid can affect product purity; thus, raw material quality control is critical.
  • Solvent choice impacts reaction efficiency, stirring, and heat transfer; mixed solvent systems with aromatic hydrocarbons as diluents improve water removal and reaction kinetics.
  • The hydrochloride salt formation step enhances compound stability, facilitating storage and further application.

Chemical Reactions Analysis

Isonicotinic acid derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isonicotinic acid with hydrazine can produce hydrazide derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antitubercular Activity

Isonicotinic acid derivatives, particularly isoniazid (isonicotinic acid hydrazide), are well-known for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Isoniazid is a first-line anti-tuberculosis medication that has been used for over 60 years. It is often administered in combination with other anti-TB drugs to enhance treatment efficacy and reduce the emergence of drug-resistant strains .

Case Study: Efficacy of Isoniazid

A study indicated that isoniazid remains effective in treating both active and latent TB infections. Standard treatment regimens involve a combination of isoniazid with rifampicin, pyrazinamide, and ethambutol . The success rate for TB treatment can be as high as 94.1%, depending on genetic factors affecting drug metabolism .

Drug Delivery Systems

2. Nanotechnology in Drug Delivery

Recent research has explored the use of nanotechnology to enhance the delivery and efficacy of isoniazid. For instance, multi-wall carbon nanotubes have been conjugated with isoniazid to create a novel drug delivery system. This approach aims to improve the solubility and bioavailability of isoniazid while minimizing side effects associated with traditional formulations .

Findings from Nanotechnology Studies

  • Enhanced Antimicrobial Effect : The study found that isoniazid-conjugated multi-wall carbon nanotubes exhibited superior antimicrobial activity against Mycobacterium tuberculosis at lower concentrations compared to pure isoniazid .
  • Characterization Techniques : Various characterization methods such as Raman spectroscopy and transmission electron microscopy were employed to analyze the properties of the synthesized nano-drug .

Chemical Properties and Safety

3. Chemical Structure and Safety Profile

The chemical structure of isonicotinic acid derivatives plays a crucial role in their biological activity. The presence of specific functional groups can influence their pharmacokinetics and toxicity profiles. For instance, the compound's ability to cause skin and eye irritation has been documented, necessitating careful handling during research and application .

Summary Table of Applications

Application AreaDescriptionReferences
Antitubercular ActivityEffective against Mycobacterium tuberculosis; used in standard TB regimens
Drug Delivery SystemsUtilizes nanotechnology for enhanced delivery; improves solubility and efficacy
Chemical SafetyPotential irritant; requires careful handling

Mechanism of Action

The mechanism of action of isonicotinic acid derivatives involves their interaction with specific molecular targets and pathways. For example, isoniazid, a derivative of isonicotinic acid, is a prodrug that inhibits the formation of the mycobacterial cell wall by targeting the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous isonicotinic acid derivatives and related hydrazides. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications References
Target Compound 2,6-dibutoxy, 2,2-dimethylhydrazide, HCl High lipophilicity; potential agrochemical/pharmaceutical use N/A
2,6-Dichloroisonicotinic Acid 2,6-dichloro Mp: 209–212°C; pharmaceutical intermediate
Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid) 2,6-hydroxy Microbial metabolite; forms blue pigment via oxidation
Alar (Daminozide) Succinic acid 2,2-dimethylhydrazide Plant growth regulator; hydrolyzes to UDMH
2,6-Dimethylisonicotinic Acid 2,6-methyl Intermediate in organic synthesis
2,6-Dichloro-3-Hydroxyisonicotinic Acid 2,6-chloro, 3-hydroxy Storage: 2–8°C under inert atmosphere
2,6-Xylidine Hydrochloride 2,6-dimethylaniline, HCl Solid; stable at -20°C; research applications

Key Observations

Methyl or chloro substituents (e.g., 2,6-dimethylisonicotinic acid or 2,6-dichloro derivatives) reduce steric hindrance but offer less stability under oxidative conditions .

Metabolic Pathways :

  • Hydroxy-substituted derivatives (e.g., citrazinic acid) undergo rapid oxidation or ring cleavage by soil bacteria, forming intermediates like succinic acid semialdehyde .
  • The dibutoxy groups in the target compound likely resist hydroxylation, delaying microbial degradation compared to hydroxylated analogs .

Hydrochloride Salt Properties :

  • The hydrochloride form of the target compound contrasts with 2,6-xylidine hydrochloride, which requires sub-zero storage (-20°C) for long-term stability. This suggests the target compound may have superior thermal stability .

Functional Group Comparisons :

  • Hydrazide derivatives like Alar (succinic acid dimethylhydrazide) are prone to hydrolysis, releasing unsymmetrical dimethylhydrazine (UDMH). The target compound’s 2,2-dimethylhydrazide group may exhibit similar hydrolytic sensitivity, necessitating stability studies .

Research Findings and Implications

Synthetic Feasibility :

  • The synthesis of dibutoxy-substituted isonicotinic acid derivatives is more complex than chloro or methyl analogs due to the bulky alkoxy groups. However, methods for similar compounds (e.g., methyl 2,6-dichloroisonicotinate ) could be adapted.

Biological Activity :

  • Chloro-substituted derivatives (e.g., 2,6-dichloroisonicotinic acid) show antimicrobial and herbicidal activity . The target compound’s dibutoxy groups may enhance binding to hydrophobic enzyme pockets, broadening its efficacy.

Toxicological Considerations :

  • Hydrazide derivatives like Alar are regulated due to UDMH toxicity. The target compound’s metabolic fate must be evaluated to assess residual hydrazine release risks .

Biological Activity

Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (often referred to as a derivative of isonicotinic acid hydrazide), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H27N3O3C_{16}H_{27}N_3O_3. It features a hydrazide functional group attached to an isonicotinic acid moiety, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of isonicotinic acid hydrazide exhibit significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against various Gram-positive and Gram-negative bacteria using disc diffusion methods .
    • The structure-activity relationship (SAR) suggests that increased hydrogen bonding interactions correlate with enhanced antibacterial activity .
  • Anticancer Properties :
    • Research has demonstrated that certain derivatives possess anticancer activities. For example, compounds derived from isonicotinic acid have been tested against the MCF-7 human breast cancer cell line, revealing promising IC50 values indicative of their potential as anticancer agents .
    • The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antitubercular Activity :
    • Isonicotinic acid hydrazides are known for their role in tuberculosis treatment. The activation of pro-drugs like isoniazid into active metabolites that inhibit Mycobacterium tuberculosis has been well documented .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Values Study Reference
AntibacterialVarious bacteria (e.g., E. coli)Varies by compound
AnticancerMCF-7 breast cancer cellsSpecific IC50 found
AntitubercularMycobacterium tuberculosisNot specified

Case Studies and Research Findings

  • Antibacterial Study :
    A study evaluated the antibacterial efficacy of synthesized derivatives against multiple bacterial strains. The results indicated that the presence of specific substituents on the hydrazide significantly influenced antibacterial potency. For example, compounds with longer alkyl chains exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Investigation :
    In vitro assays on MCF-7 cells revealed that certain derivatives led to a notable decrease in cell viability at micromolar concentrations. The research highlighted the importance of molecular modifications in enhancing therapeutic efficacy against breast cancer .
  • Mechanism of Action :
    The mechanism by which these compounds exert their effects often involves enzyme inhibition or interaction with cellular pathways critical for survival and proliferation in pathogens or cancer cells. For instance, studies have shown that these compounds can inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

Q & A

Q. How can researchers optimize the synthesis conditions for this compound?

Methodological Answer: Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst load) and monitoring via analytical techniques like HPLC or TLC to assess purity and yield . For example, adjusting dibutoxy group incorporation (critical for solubility) may involve nucleophilic substitution under controlled anhydrous conditions. Reaction progress can be tracked using spectroscopic methods (e.g., NMR for intermediate verification) and compared to reference data from structurally related compounds, such as 2,3-dimethylisonicotinic acid derivatives . Post-synthesis, recrystallization in aprotic solvents (e.g., dimethylformamide) can enhance purity.

Q. What analytical techniques are most effective for validating purity and structural integrity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water gradient elution resolves impurities .
  • Spectroscopy: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d6 or CDCl3) identifies functional groups (e.g., dimethylhydrazide protons at δ 2.8–3.2 ppm).
  • Thermal Analysis: Differential scanning calorimetry (DSC) detects polymorphic transitions or hydrate formation . Cross-validation with synthetic intermediates (e.g., 2,6-dihydroxyisonicotinic acid derivatives) ensures consistency in spectral interpretation .

Advanced Research Questions

Q. How can contradictions in spectral or biological activity data be systematically resolved?

Methodological Answer:

  • Data Triangulation: Combine orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. computational DFT simulations for electronic structure) to reconcile discrepancies in NMR/IR data .
  • Batch Analysis: Compare results across multiple synthesis batches to isolate procedural vs. intrinsic compound variability.
  • Biological Replicates: For activity studies, use dose-response assays (e.g., enzyme inhibition IC50) with positive/negative controls (e.g., baclofen hydrochloride as a reference ligand) to confirm reproducibility .

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

  • In Silico Screening: Molecular docking (using AutoDock Vina) predicts binding affinity to receptors (e.g., GABA analogs) prior to wet-lab validation .
  • In Vitro Assays: Fluorescence polarization or surface plasmon resonance (SPR) quantifies ligand-receptor binding kinetics. For example, adenosine 3′,5′-cyclic monophosphate (cAMP) competitive assays can elucidate secondary messenger interference .
  • Metabolomic Profiling: LC-MS/MS tracks metabolic stability in microsomal preparations to assess pharmacokinetic relevance .

Q. How can researchers design a theoretical framework for studying degradation pathways under environmental conditions?

Methodological Answer:

  • Computational Modeling: Apply density functional theory (DFT) to predict hydrolysis or photolysis pathways, focusing on labile bonds (e.g., hydrazide or dibutoxy groups) .
  • Ecological Simulations: Use microcosm studies with soil/water matrices to monitor degradation products (e.g., 2,6-dihydroxy derivatives) under UV exposure or microbial activity .
  • Kinetic Analysis: Pseudo-first-order rate constants (kobs) derived from HPLC time-course data quantify degradation half-lives .

Q. What methodologies address the compound’s potential ecological impact?

Methodological Answer:

  • Toxicity Profiling: Use Daphnia magna or Aliivibrio fischeri bioassays to measure acute/chronic toxicity (EC50/LC50) .
  • Adsorption Studies: Batch experiments with activated carbon or clay minerals quantify sorption coefficients (Kd) to predict environmental mobility .
  • Trophic Transfer Analysis: Track bioaccumulation in model food chains (e.g., algae → zooplankton → fish) using isotopic labeling (¹⁴C) .

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